An inositol

Descripción

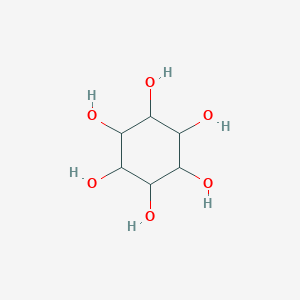

Structure

3D Structure

Propiedades

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAISMWEOUEBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Inositol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |

| Record name | (-)-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydroxycyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muco-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epi-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scyllitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiro-inositol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | allo-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol [Nonspecific isomer] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scyllo-inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-chiro-Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Muco-Inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1D-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epi-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muco-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1L-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | scyllo-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUCO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCYLLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPI-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Inositol Stereoisomers: A Comprehensive Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositols, a group of nine cyclohexane-1,2,3,4,5,6-hexol stereoisomers, are fundamental components of cellular signaling and metabolism. While once considered part of the vitamin B complex, it is now understood that they are synthesized de novo in humans and play crucial roles as second messengers and structural components of cell membranes.[1] The distinct spatial arrangement of the hydroxyl groups in each stereoisomer confers unique biological activities, making them a subject of intense research for therapeutic applications in a wide range of diseases, including metabolic disorders and neurodegenerative diseases.[2][3]

This in-depth technical guide provides a comprehensive overview of the core biological activities of inositol stereoisomers, with a focus on their roles in insulin signaling and the modulation of amyloid-beta aggregation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Inositol Stereoisomers: An Overview

There are nine distinct stereoisomers of inositol: myo-inositol, D-chiro-inositol, L-chiro-inositol, scyllo-inositol, epi-inositol, allo-inositol, muco-inositol, neo-inositol, and cis-inositol. Myo-inositol is the most abundant form in nature and in mammalian tissues, serving as the precursor for the synthesis of other biologically important inositol derivatives.[3] The interconversion between some of these isomers is catalyzed by specific enzymes, such as the epimerase that converts myo-inositol to D-chiro-inositol, a process that is itself regulated by insulin.[2]

Role in Insulin Signaling and Glucose Metabolism

Myo-inositol and D-chiro-inositol are the most extensively studied stereoisomers in the context of insulin signaling and glucose metabolism. They act as precursors for inositol phosphoglycans (IPGs), which function as second messengers of insulin action.[4]

Key Biological Activities:

-

Insulin Sensitization: Both myo- and D-chiro-inositol have been shown to improve insulin sensitivity.[5]

-

Glucose Uptake: They promote the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake into cells.[6]

-

Glycogen Synthesis: D-chiro-inositol, in particular, is involved in the activation of enzymes that regulate glycogen synthesis.[3]

Quantitative Data on Biological Activity

The following table summarizes quantitative data on the effects of myo-inositol and D-chiro-inositol on key components of the insulin signaling pathway.

| Stereoisomer | Biological Effect | System/Model | Concentration/Dose | Result | Reference(s) |

| myo-inositol | Akt Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVEC) | 1, 10, 100, 1000 µM | Dose-dependent increase in Akt phosphorylation | [7] |

| D-chiro-inositol | Akt Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVEC) | 1, 10, 100, 1000 µM | Dose-dependent increase in Akt phosphorylation | [7] |

| D-chiro-inositol | IRS1 Phosphorylation | Human Adipocytes (SGBS) | 10⁻⁸ M | Increased IRS1 phosphorylation | [8] |

| D-chiro-inositol | GLUT4 Expression | Human Adipocytes (SGBS) | 10⁻⁸ M (with insulin) | Increased GLUT4 expression and activation | [8] |

| myo-inositol | Glucose Uptake | Human Endometrial Cells | Not specified | Restored glucose uptake under PCOS conditions | [9] |

Signaling Pathway

The insulin signaling pathway, and the involvement of myo- and D-chiro-inositol, is depicted below.

Role in Neurodegenerative Diseases: Alzheimer's Disease

Several inositol stereoisomers have been investigated for their potential therapeutic effects in Alzheimer's disease, primarily due to their ability to interact with and inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[10][11]

Key Biological Activities:

-

Inhibition of Aβ Aggregation: Scyllo-, epi-, and myo-inositol have been shown to inhibit the fibrillization of Aβ42.[10][12] Scyllo-inositol, in particular, has demonstrated the ability to stabilize non-toxic oligomers of Aβ.[11]

-

Reduction of Aβ-induced Toxicity: By preventing the formation of toxic Aβ aggregates, these inositols can attenuate their neurotoxic effects.[10]

Quantitative Data on Biological Activity

The following table summarizes available quantitative data on the interaction of inositol stereoisomers with Aβ peptides.

| Stereoisomer | Biological Effect | System/Model | Concentration | Result | Reference(s) |

| scyllo-inositol | Binding to Aβ(16-22) protofibrils | Molecular Dynamics Simulation | N/A | Binding affinity of 0.2-0.5 mM | [13] |

| chiro-inositol | Binding to Aβ(16-22) protofibrils | Molecular Dynamics Simulation | N/A | Binding affinity of 0.2-0.5 mM | [13] |

| myo-inositol | Inhibition of IAPP amyloid formation | Thioflavin-T binding assay | 1:20 peptide to inositol ratio (by weight) | Increased lag phase by a factor of 2.0 | [12] |

| epi-inositol | Inhibition of IAPP amyloid formation | Thioflavin-T binding assay | 1:20 peptide to inositol ratio (by weight) | Increased lag phase by a factor of 1.5 | [12] |

| scyllo-inositol | Inhibition of IAPP amyloid formation | Thioflavin-T binding assay | 1:20 peptide to inositol ratio (by weight) | Increased lag phase by a factor of 1.3 | [12] |

Logical Relationship in Aβ Aggregation Inhibition

The proposed mechanism of action for scyllo-inositol in preventing toxic Aβ fibril formation is illustrated below.

Biological Activities of Other Inositol Stereoisomers

Research on the biological activities of the less common inositol stereoisomers is ongoing. Preliminary findings suggest they may also possess unique therapeutic properties.

| Stereoisomer | Reported Biological Activity | Reference(s) |

| epi-inositol | Inhibition of Aβ42 aggregation | [10] |

| allo-inositol | Inhibition of Aβ aggregation | [2] |

| muco-inositol | Detected in various mammalian tissues | [3] |

| neo-inositol | Detected in brain and other tissues | [3] |

| cis-inositol | Non-naturally occurring | [3] |

Experimental Protocols

A critical aspect of advancing our understanding of inositol stereoisomers is the use of robust and reproducible experimental methods. This section outlines key protocols for studying their biological activities.

Quantification of Inositol Stereoisomers

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Principle: This method allows for the separation and sensitive quantification of different inositol stereoisomers in biological samples.

Protocol Outline:

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are deproteinized, and internal standards are added.

-

Chromatographic Separation: Samples are injected into an HPLC system equipped with a suitable column (e.g., an Aminex HPX-87C column) to separate the different isomers.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification of each stereoisomer based on their mass-to-charge ratio.

Workflow Diagram:

Assessment of Aβ Aggregation

Method: Thioflavin T (ThT) Fluorescence Assay

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay is used to monitor the kinetics of Aβ aggregation.

Protocol Outline:

-

Preparation of Reagents: Prepare Aβ peptide solution, inositol stereoisomer solutions at various concentrations, and a ThT stock solution.

-

Assay Setup: In a microplate, combine the Aβ peptide solution with the different concentrations of the inositol stereoisomers.

-

Incubation: Incubate the plate at 37°C to allow for Aβ aggregation.

-

Fluorescence Measurement: At regular time intervals, add ThT to the wells and measure the fluorescence intensity using a plate reader (excitation ~440 nm, emission ~485 nm).

-

Data Analysis: Plot fluorescence intensity versus time to obtain aggregation curves and determine parameters such as the lag time and the maximum fluorescence intensity.

Assessment of GLUT4 Translocation

Method: Cell-based Assay using GLUT4-eGFP Fusion Protein

Principle: This assay visually tracks the movement of GLUT4 from intracellular vesicles to the plasma membrane in response to stimuli.

Protocol Outline:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., 3T3-L1 adipocytes) and transfect them with a plasmid encoding a GLUT4-eGFP fusion protein.

-

Cell Treatment: Treat the cells with insulin (positive control), different inositol stereoisomers, or vehicle control.

-

Live-Cell Imaging: Visualize the subcellular localization of GLUT4-eGFP using fluorescence microscopy.

-

Image Analysis: Quantify the fluorescence intensity at the plasma membrane versus the intracellular region to determine the extent of GLUT4 translocation.

Conclusion and Future Directions

The stereoisomers of inositol represent a fascinating and promising class of molecules with diverse biological activities. Myo-inositol and D-chiro-inositol are well-established as key players in insulin signaling, with clear therapeutic potential for metabolic disorders. Scyllo-inositol and other stereoisomers show significant promise in the context of neurodegenerative diseases by modulating the aggregation of amyloidogenic proteins.

Despite the significant progress made, further research is needed to fully elucidate the therapeutic potential of all nine inositol stereoisomers. Key areas for future investigation include:

-

Comprehensive Quantitative Comparisons: Head-to-head studies comparing the dose-response effects of all nine stereoisomers on key biological targets are needed to identify the most potent and selective compounds for specific applications.

-

Elucidation of Mechanisms for Less-Studied Isomers: The biological activities and mechanisms of action of cis-, allo-, muco-, and neo-inositol remain largely unexplored.

-

Pharmacokinetic and Pharmacodynamic Studies: In-depth studies are required to understand the absorption, distribution, metabolism, and excretion of the less common inositol stereoisomers to assess their viability as therapeutic agents.

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for human diseases.

This technical guide provides a solid foundation for researchers and drug development professionals working in the field of inositol biology. By leveraging the information and methodologies presented here, the scientific community can continue to unlock the full therapeutic potential of these remarkable molecules.

References

- 1. Inositol - Wikipedia [en.wikipedia.org]

- 2. egoipcos.com [egoipcos.com]

- 3. What is the mechanism of Inositol? [synapse.patsnap.com]

- 4. Demonstration of a visual cell-based assay for screening glucose transporter 4 translocation modulators in real time [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Detection of orally administered inositol stereoisomers in mouse blood plasma and their effects on translocation of glucose transporter 4 in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacodynamics and pharmacokinetics of inositol(s) in health and disease | Semantic Scholar [semanticscholar.org]

- 10. Inositol stereoisomers stabilize an oligomeric aggregate of Alzheimer amyloid beta peptide and inhibit abeta -induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.plos.org [journals.plos.org]

- 13. Binding mechanism of inositol stereoisomers to monomers and aggregates of Aβ(16-22) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Dichotomy of Inositol Isomers: A Technical Guide to Myo-Inositol and Scyllo-Inositol in Neuronal Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of neuronal biochemistry, the stereoisomers of inositol, myo-inositol (MI) and scyllo-inositol (SI), present a fascinating dichotomy. While structurally similar, their functional roles diverge significantly, with MI acting as a fundamental component of neuronal signaling and membrane integrity, and SI emerging as a promising therapeutic agent in neurodegenerative diseases. This technical guide provides an in-depth exploration of the core functions of these two isomers in neurons, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Functional Distinctions

Myo-inositol, the most abundant stereoisomer in the human brain, is integral to neuronal homeostasis.[1][2] It serves as the precursor for the phosphoinositide signaling pathway, a critical cascade for neurotransmitter signal transduction.[3][4][5] As a key osmolyte, MI also plays a crucial role in maintaining cell volume in the brain.[2] Furthermore, recent evidence highlights its importance in promoting neuronal connectivity and synapse formation.[3]

In contrast, scyllo-inositol is a rare isomer whose primary recognized function in the nervous system is pathological.[1] It has garnered significant attention for its potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease (AD).[1][6][7] This inhibitory action is thought to stem from its ability to stabilize soluble Aβ oligomers and prevent their conformational change into neurotoxic fibrils.[6] SI has also demonstrated potential in mitigating the aggregation of α-synuclein, a protein implicated in Parkinson's disease.[6][8]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the properties and effects of myo-inositol and scyllo-inositol in a neuronal context.

| Parameter | Myo-Inositol | Scyllo-Inositol | Reference |

| Typical Brain Concentration | ~5 mM | ~0.5 mM | [1] |

| Relative Abundance in Brain | >90% of total inositol | Second most abundant isomer | [2] |

Table 1: Inositol Isomer Concentrations in the Human Brain

| Property | Myo-Inositol | Scyllo-Inositol | Reference |

| Role in Phosphoinositide Synthesis | Essential Precursor | Not incorporated into PI lipids | [7][9] |

| Primary Therapeutic Target | Mood Disorders (e.g., depression, anxiety) | Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | [5][6] |

| Effect on Aβ Aggregation | Less effective at inhibiting aggregation | Potent inhibitor of Aβ fibril formation | [9] |

Table 2: Functional and Therapeutic Distinctions

Signaling Pathways and Molecular Mechanisms

The distinct functions of myo-inositol and scyllo-inositol are rooted in their differential engagement with neuronal signaling pathways and molecular targets.

Myo-Inositol and the Phosphoinositide Signaling Pathway

Myo-inositol is the cornerstone of the phosphoinositide (PI) signaling cascade. Upon neuronal stimulation by various neurotransmitters, membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) is hydrolyzed by phospholipase C (PLC) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium, which in turn activates a myriad of downstream cellular processes.

Caption: Myo-inositol-dependent phosphoinositide signaling pathway.

Scyllo-Inositol and the Inhibition of Amyloid-Beta Aggregation

The proposed mechanism of action for scyllo-inositol in Alzheimer's disease involves its direct interaction with the amyloid-beta peptide. It is hypothesized that scyllo-inositol coats the surface of Aβ monomers and oligomers, preventing their lateral stacking and subsequent fibrillation. This action stabilizes Aβ in a non-toxic, soluble form, thereby averting the synaptic dysfunction and neuronal cell death associated with amyloid plaques.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. Scyllo-inositol in normal aging human brain: 1H magnetic resonance spectroscopy study at 4 Tesla - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The human milk component myo-inositol promotes neuronal connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inositol synthesis regulates activation of GSK-3α in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurobiology and Applications of Inositol in Psychiatry: A Narrative Review | MDPI [mdpi.com]

- 6. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scyllo-Inositol - Wikipedia [en.wikipedia.org]

- 9. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of the Inositol Phosphate Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inositol phosphate (IP) metabolic pathway is a cornerstone of cellular signaling, translating a vast array of extracellular stimuli into intricate intracellular responses. This complex network of phosphorylated inositol molecules governs a multitude of cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[1] Dysregulation of this pathway is implicated in a range of pathologies, from cancer to metabolic disorders, making it a critical area of investigation for drug development.[2] This guide provides a comprehensive technical overview of the core regulatory mechanisms of the inositol phosphate metabolic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

Core Signaling Pathways

The inositol phosphate metabolic pathway is broadly divided into two major branches: the phospholipase C (PLC)-mediated pathway that generates inositol trisphosphate (InsP3) and diacylglycerol (DAG), and the phosphoinositide 3-kinase (PI3K)-mediated pathway that produces 3-phosphorylated phosphoinositides.

Phospholipase C (PLC) Pathway

Activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), triggers the activation of PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane, to generate two second messengers: Ins(1,4,5)P3 and DAG.[3] Ins(1,4,5)P3 diffuses into the cytoplasm and binds to the InsP3 receptor (InsP3R) on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[3][4] This calcium signal initiates a wide range of cellular responses. DAG, in concert with calcium, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets.

The metabolism of Ins(1,4,5)P3 is tightly regulated through two primary routes: dephosphorylation by inositol polyphosphate 5-phosphatases to yield Ins(1,4)P2, or phosphorylation by Ins(1,4,5)P3 3-kinase to form inositol 1,3,4,5-tetrakisphosphate (InsP4).[5] These pathways not only terminate the Ins(1,4,5)P3 signal but also generate other inositol phosphates with their own distinct signaling roles.[6]

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism.[7] Class I PI3Ks are activated by receptor tyrosine kinases and G protein-coupled receptors, leading to the phosphorylation of PIP2 at the 3'-hydroxyl position of the inositol ring to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a docking site on the plasma membrane for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[7] The recruitment of Akt and PDK1 to the membrane facilitates the phosphorylation and activation of Akt by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).[9] Activated Akt then phosphorylates a plethora of downstream substrates, thereby regulating numerous cellular functions.

The PI3K pathway is negatively regulated by phosphatases, primarily PTEN (phosphatase and tensin homolog), which dephosphorylates PIP3 at the 3' position, and SHIP (SH2-containing inositol phosphatase), which removes the 5'-phosphate.[5]

Quantitative Data

Enzyme Kinetics

The activities of the kinases and phosphatases within the inositol phosphate metabolic pathway are critical for maintaining signaling fidelity. The following tables summarize key kinetic parameters for some of the central enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism/Cell Type | Reference |

| Inositol 3,4,5,6-tetrakisphosphate 1-kinase | Ins(3,4,5,6)P4 | 0.3 | - | Rat Liver | [10] |

| ATP | 10.6 | - | Rat Liver | [10] | |

| Inositol Polyphosphate Multikinase (IPMK) | Ins(1,3,4,6)P4 | 0.222 | 42 | Human (recombinant) | [11] |

| Inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IPK1) | Ins(1,3,4,5,6)P5 | 22 | 35 | Arabidopsis thaliana | [12] |

| Type II 5-phosphatase | Ins(1,4,5)P3 | 24 | - | Human Platelets | [13] |

| Ins(1,3,4,5)P4 | 7.5 | - | Human Platelets | [13] | |

| Inositol-tetrakisphosphate 1-kinase (ITPK1) | Ins(1,3,4,5)P4 (IP4) | 0.38 ± 0.14 | - | Human (recombinant) | [14] |

| ATP | 2.7 ± 0.3 | - | Human (recombinant) | [14] | |

| Ins(1,3,4,5,6)P5 (IP5) | 2.1 ± 0.4 | - | Human (recombinant) | [14] | |

| ADP | 1.5 ± 0.3 | - | Human (recombinant) | [14] | |

| Alkaline Phosphatase | p-nitrophenylphosphate (pNPP) | 1208 | 240 (µmol pNP/min) | Bovine Intestine | [15] |

Binding Affinities

The specific recognition of inositol phosphates by their downstream effectors is determined by their binding affinities.

| Receptor/Protein | Ligand | Kd (nM) | Source Organism/Cell Type | Reference |

| InsP3 Receptor (Type 1) | Ins(1,4,5)P3 | 28 ± 3 | Rat Cerebellum | [16] |

| InsP3 Receptor (Type 2) | Ins(1,4,5)P3 | 45 ± 5 | Rat Liver | [16] |

| InsP3 Receptor | Ins(1,4,5)P3 | 121 ± 10 | Red Beet | [17][18] |

| InsP3 Receptor | Ins(1,4,5)P3 | 2.5 ± 0.9 | Dog Aortic Smooth Muscle | [19] |

| Ins(1,4,5)P3 | 49 ± 8 | Dog Aortic Smooth Muscle | [19] | |

| Akt PH domain | PIP3 | High Affinity | General | [5][9] |

| PI3K regulatory subunit (p85) | p110 catalytic subunit | - | General | [20] |

Note: "High Affinity" for Akt PH domain binding to PIP3 is consistently reported, though specific Kd values can vary depending on the experimental setup.

Cellular Concentrations of Inositol Phosphates

The steady-state concentrations of inositol phosphate isomers vary between cell types and under different physiological conditions.

| Inositol Phosphate Isomer | Typical Cellular Concentration (µM) | Cell Type/Condition | Reference |

| Total InsP4 isomers | 3 - 4 | "Typical" steady state | [21] |

| InsP5 and InsP6 | 15 - 50 | General | [21] |

| InsP6 in human plasma | < 0.2 - 0.5 (or sub-nanomolar) | Human Plasma | [22] |

Experimental Protocols

Analysis of Inositol Phosphates by HPLC-ESI-MS

This protocol outlines a general method for the extraction and quantification of inositol phosphates from biological samples using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry.[1][23]

Materials:

-

Perchloric acid (PCA)

-

Potassium carbonate (K2CO3)

-

EDTA

-

Ammonium carbonate

-

Acetonitrile

-

Methanol

-

Water (HPLC grade)

-

Internal standards (e.g., isotopically labeled inositol phosphates)

-

Anion exchange HPLC column (e.g., Shodex HILICpak VG-50 2D)

-

HPLC system coupled to an ESI-MS detector

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples or pellet cultured cells.

-

Extract inositol phosphates by adding ice-cold perchloric acid (e.g., 1 M PCA with 5 mM EDTA).[24]

-

Incubate on ice for 10 minutes with intermittent vortexing.

-

Centrifuge at high speed (e.g., 18,000 x g) for 5 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Neutralize the extract by adding potassium carbonate.

-

Centrifuge to remove the precipitate.

-

The resulting supernatant contains the inositol phosphates.

-

-

HPLC Separation:

-

Inject the extracted sample onto the anion exchange column.

-

Use a gradient of ammonium carbonate in water and acetonitrile as the mobile phase to separate the different inositol phosphate isomers.[25]

-

Optimize the gradient to achieve good resolution of the peaks of interest.

-

-

MS Detection:

-

The eluent from the HPLC is directed to the ESI-MS detector.

-

Operate the mass spectrometer in negative ion mode.

-

Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for sensitive and specific quantification of each inositol phosphate isomer.

-

-

Quantification:

-

Generate a standard curve using known concentrations of inositol phosphate standards.

-

Normalize the peak areas of the endogenous inositol phosphates to the peak area of the internal standard.

-

Calculate the concentration of each inositol phosphate in the original sample based on the standard curve.

-

Metabolic Labeling of Inositol Phosphates with [3H]-myo-inositol

This protocol describes a method to study the turnover and synthesis of inositol phosphates by metabolically labeling cells with radioactive myo-inositol.[3][6][26]

Materials:

-

Cell culture medium (inositol-free)

-

Fetal Bovine Serum (dialyzed to remove inositol)

-

[3H]-myo-inositol

-

Perchloric acid (PCA)

-

Reagents for HPLC analysis (as described above)

-

Scintillation counter

Procedure:

-

Cell Culture and Labeling:

-

Plate cells and allow them to adhere.

-

Wash cells with inositol-free medium.

-

Incubate cells in inositol-free medium supplemented with dialyzed FBS and [3H]-myo-inositol (e.g., 2-40 µCi/ml) for a period sufficient to achieve steady-state labeling (typically 24-72 hours).[3]

-

-

Stimulation and Lysis:

-

After labeling, stimulate the cells with the agonist of interest for the desired time.

-

Terminate the stimulation by adding ice-cold perchloric acid to lyse the cells and precipitate macromolecules.

-

-

Extraction and Analysis:

-

Extract the soluble inositol phosphates as described in the HPLC-MS protocol.

-

Separate the radiolabeled inositol phosphates by HPLC.

-

Collect fractions and measure the radioactivity in each fraction using a scintillation counter.

-

-

Data Interpretation:

-

The amount of radioactivity in each peak corresponds to the relative abundance of that inositol phosphate isomer.

-

Changes in the radioactivity of specific peaks upon stimulation provide insights into the dynamics of the inositol phosphate metabolic pathway.

-

Conclusion and Future Directions

The inositol phosphate metabolic pathway represents a highly interconnected and tightly regulated signaling network that is fundamental to cellular function. The intricate interplay of kinases, phosphatases, and their substrates allows for a nuanced response to a wide variety of external cues. For researchers and drug development professionals, a deep understanding of these regulatory mechanisms is paramount for identifying novel therapeutic targets.

Future research will likely focus on elucidating the precise roles of the higher inositol polyphosphates and pyrophosphates, understanding the spatial and temporal dynamics of inositol phosphate signaling at the subcellular level, and developing more specific and potent pharmacological modulators of the enzymes within this pathway. The continued development of advanced analytical techniques, such as improved mass spectrometry and live-cell imaging probes, will be crucial in unraveling the remaining complexities of this vital signaling cascade. The data and protocols presented in this guide provide a solid foundation for further exploration and innovation in this exciting field.

References

- 1. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Phosphate Recognition in Inositol 1,3,4,5,6-Pentakisphosphate 2-Kinase (IPK1) Substrate Binding and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphatidylinositol 3-kinase (PI3K): The Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]

- 9. The structural basis of Akt PH domain interaction with calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Properties of the inositol 3,4,5,6-tetrakisphosphate 1-kinase purified from rat liver. Regulation of enzyme activity by inositol 1,3,4-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inositol polyphosphate multikinase regulates inositol 1,4,5,6-tetrakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 107.190.141.2 [107.190.141.2]

- 14. Biochemical and biophysical characterization of inositol-tetrakisphosphate 1-kinase inhibitors[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic studies on the membrane form of intestinal alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ligand-binding affinity of the type 1 and 2 inositol 1,4,5-trisphosphate receptors: effect of the membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification and Characterization of High-Affinity Binding Sites for Inositol Trisphosphate in Red Beet - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification and Characterization of High-Affinity Binding Sites for Inositol Trisphosphate in Red Beet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Micromolar calcium decreases affinity of inositol trisphosphate receptor in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. phosphatidylinositol 3-kinase catalytic subunit binding Gene Ontology Term (GO:0036313) [informatics.jax.org]

- 21. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. royalsocietypublishing.org [royalsocietypublishing.org]

- 23. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. portlandpress.com [portlandpress.com]

- 25. shodex.com [shodex.com]

- 26. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

role of inositol in cellular signaling cascades

An In-depth Technical Guide on the Role of Inositol in Cellular Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol, a carbocyclic sugar, is a fundamental component of cellular membranes and a precursor to a vast array of signaling molecules. In its phosphorylated forms, known as phosphoinositides (PIs) and inositol phosphates (IPs), inositol orchestrates a multitude of cellular processes. These molecules act as second messengers and docking sites for proteins, thereby regulating critical events such as cell growth, proliferation, survival, metabolism, and membrane trafficking.[1][2] The dysregulation of inositol signaling pathways is implicated in numerous diseases, including cancer, diabetes, and neurological disorders, making it a pivotal area of research for therapeutic intervention.[3][4][5] This guide provides a detailed examination of the core signaling cascades involving inositol, methodologies for their study, and quantitative data to support further research and drug development.

Core Inositol Signaling Pathways

The Phosphoinositide (IP3/DAG) Pathway

The phosphoinositide pathway is a canonical signaling cascade that translates extracellular signals into intracellular calcium release and protein kinase C (PKC) activation.[6] This pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[3][7]

Mechanism:

-

Receptor Activation: An extracellular ligand (e.g., hormone, neurotransmitter) binds to a GPCR or RTK on the cell surface.[8][9]

-

PLC Activation: This binding activates the membrane-bound enzyme Phospholipase C (PLC). GPCRs typically activate PLC-β isoforms, while RTKs activate PLC-γ isoforms.[3][10]

-

PIP2 Hydrolysis: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][9][11]

-

IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER).[8][11] This binding opens calcium channels, leading to a rapid release of stored Ca2+ into the cytosol.[6][9]

-

DAG-Mediated PKC Activation: DAG, which is lipophilic, remains in the plasma membrane.[8] The increase in intracellular Ca2+ facilitates the recruitment and activation of Protein Kinase C (PKC) by DAG at the membrane.[6][9]

-

Downstream Effects: The elevated cytosolic Ca2+ and activated PKC go on to phosphorylate a multitude of downstream target proteins, regulating processes like metabolism, secretion, proliferation, and smooth muscle contraction.[3][8]

Caption: The IP3/DAG signaling pathway.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a central signaling network that governs cell survival, growth, proliferation, and metabolism.[4][] Inositol lipids are critical for the activation of this cascade.

Mechanism:

-

PI3K Activation: Growth factors or insulin bind to their respective RTKs, leading to receptor autophosphorylation. This creates docking sites for the regulatory subunit of Class I PI3K, which is then recruited to the plasma membrane and activated.[13][14]

-